N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide - 2034233-47-9

N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide

Catalog Number: EVT-3070987
CAS Number: 2034233-47-9
Molecular Formula: C12H9N5O2
Molecular Weight: 255.237
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzimidazoles are a class of heterocyclic aromatic organic compounds. They are important pharmacophores and substructures of various natural products and therapeutic agents. [, , ]

Synthesis Analysis
  • Condensation reactions: This involves reacting a 1,2-diaminobenzene derivative with a carboxylic acid or its derivative. For example, in [], researchers synthesized 2-(1H-benzo[d]imidazol-2-yl)phenol using o-phenylenediamine and salicylic acid with a solid superacid catalyst under microwave irradiation.
  • Multi-step synthesis: This involves a series of reactions to build the desired molecule. For example, in [], the authors describe a multi-step synthesis of (E)-3-(2-acyl-1H-benzo[d]imidazol-4-yl)acrylaldehyde derivatives through a cascade reaction involving dual C(sp3)-H amination and C-N bond cleavage.
Molecular Structure Analysis
  • Single-crystal X-ray diffraction: This technique provides detailed information about the three-dimensional arrangement of atoms within a molecule. Examples of this analysis can be found in papers [, , , , , , , , , ].
  • Computational methods: Density functional theory (DFT) is commonly used to study electronic structures, vibrational frequencies, and NMR chemical shifts, as demonstrated in [, ].
Mechanism of Action
  • Enzyme inhibition: Benzimidazoles are known to inhibit various enzymes. For instance, in [], researchers developed MK-3903, a benzimidazole-based direct activator of AMP-activated protein kinase (AMPK) for potential use in treating type 2 diabetes. In [], researchers designed benzimidazole derivatives as aromatase inhibitors for potential anticancer therapy.
  • DNA binding: Some benzimidazole derivatives exhibit DNA binding affinity, potentially interfering with DNA replication and transcription. In [], researchers explored the DNA binding and cleavage abilities of copper(II) complexes with a benzimidazole-containing ligand for potential antibacterial and anticancer applications.
  • Microtubule disruption: In [], researchers developed benzimidazole-indole conjugates that act as tubulin polymerization inhibitors, showcasing their potential as anticancer agents.
Physical and Chemical Properties Analysis
  • Solubility: Solubility in various solvents is essential for drug development and other applications. For example, in [], researchers specifically aimed to improve the aqueous solubility of their benzimidazole-based ACAT-1 inhibitor.
Applications
  • Antimicrobial agents: Papers [, , , ] describe the synthesis and evaluation of benzimidazole derivatives for their antibacterial and antifungal activities.
  • Anticancer agents: Several studies focus on developing benzimidazole derivatives as potential anticancer drugs. These include targeting specific enzymes like aromatase [], EGFR [], and FGFR1 [], or acting as tubulin polymerization inhibitors [].
  • Metabolic disorder treatment: Researchers in [] investigated a benzimidazole-based AMPK activator for treating type 2 diabetes. Similarly, in [], they explored an ACAT-1 inhibitor for potential therapeutic use against metabolic disorders like obesity.
  • Anti-inflammatory agents: In [], a novel benzimidazole derivative, DDO7232, was identified as an Nrf2/ARE inducer with potential for treating inflammatory bowel disease.

2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide

  • Compound Description: This compound represents a key structure in a study focusing on synthesizing and evaluating the antimicrobial activity of various benzimidazole derivatives. []
  • Relevance: This compound shares the core structure of a 1H-benzo[d]imidazol-2-yl)pyrimidine with N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide. The variations lie in the substituents on the pyrimidine ring, highlighting the exploration of structure-activity relationships within this chemical class. []
  • Compound Description: This series of compounds, particularly compounds 22 and 46, exhibited significant cytotoxic activity and selectivity against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. []
  • Relevance: These compounds share the 1H-benzo[d]imidazol-2-yl moiety with N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide. The research focuses on modifying substituents around the benzimidazole core, exploring potential anticancer properties. []

5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid (MK-3903)

  • Compound Description: MK-3903 is a potent and selective direct activator of AMP-activated protein kinase (AMPK). It demonstrated robust target engagement in mouse liver and improved lipid metabolism and insulin sensitization in mice. []
  • Relevance: MK-3903 contains the 1H-benzo[d]imidazol-2-yl scaffold, directly linking it to N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide. This compound showcases the potential of benzimidazole derivatives in targeting metabolic pathways. []

(R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816)

  • Compound Description: EGF816 is a novel, potent, and wild-type sparing covalent inhibitor of oncogenic and resistant EGFR mutants. []
  • Relevance: This compound, while structurally more complex, retains the 1H-benzo[d]imidazol-2-yl core found in N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide. The research highlights the versatility of the benzimidazole scaffold in developing targeted cancer therapies. []

4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine

  • Compound Description: This compound demonstrated potent anti-hepatitis B activity in vitro. Its crystal structure was analyzed, and its intermolecular interactions were studied through quantum-chemical calculations. []
  • Relevance: Sharing the 1H-benzo[d]imidazol-2-yl moiety with N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide, this compound emphasizes the diverse pharmacological potential of benzimidazole-containing molecules. []

3-(1H-Benzo[d]imidazol-6-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole (DDO7232)

  • Compound Description: DDO7232 is a potent Nrf2/ARE inducer that demonstrated therapeutic effects in a DSS-induced colitis mouse model and protected NCM460 cells against oxidative stress. []
  • Relevance: Although structurally distinct, DDO7232 contains the 1H-benzo[d]imidazol unit, linking it to N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide. This connection emphasizes the potential of modifying benzimidazole-based structures to target oxidative stress pathways. []

2-(4-(4-(5-(2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid (KR-69232)

  • Compound Description: KR-69232 is a novel diacylglyceride acyltransferase-1 (DGAT-1) inhibitor designed as a potential therapeutic agent for metabolic disorders. []
  • Relevance: This compound shares the 1H-benzo[d]imidazol-2-yl core with N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide, showcasing the continued exploration of benzimidazole derivatives in diverse therapeutic areas like metabolic diseases. []

Properties

CAS Number

2034233-47-9

Product Name

N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide

IUPAC Name

N-(1H-benzimidazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide

Molecular Formula

C12H9N5O2

Molecular Weight

255.237

InChI

InChI=1S/C12H9N5O2/c18-10-5-9(13-6-14-10)11(19)17-12-15-7-3-1-2-4-8(7)16-12/h1-6H,(H,13,14,18)(H2,15,16,17,19)

InChI Key

NMEXOICBNMDVDI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=O)NC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.